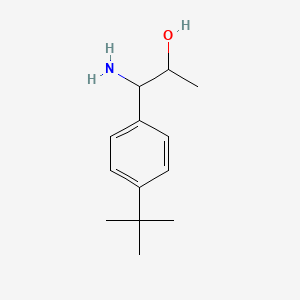

1-Amino-1-(4-tert-butylphenyl)propan-2-OL

Description

1-Amino-1-(4-tert-butylphenyl)propan-2-OL is a secondary amino alcohol featuring a tert-butyl-substituted aromatic ring and a propanolamine backbone. This compound is structurally characterized by the presence of a bulky 4-tert-butylphenyl group attached to a chiral carbon adjacent to both an amino (-NH₂) and a hydroxyl (-OH) group. Its stereochemistry (e.g., (1S,2R) configuration, as seen in the related compound (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL) is critical for biological activity and intermolecular interactions .

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

1-amino-1-(4-tert-butylphenyl)propan-2-ol |

InChI |

InChI=1S/C13H21NO/c1-9(15)12(14)10-5-7-11(8-6-10)13(2,3)4/h5-9,12,15H,14H2,1-4H3 |

InChI Key |

CNPLPEJYKJAOLH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)C(C)(C)C)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-(4-tert-butylphenyl)propan-2-OL can be synthesized through several methods. One common approach involves the reduction of 1-(4-tert-butylphenyl)propan-2-one using a reducing agent such as sodium borohydride (NaBH4) in the presence of a suitable solvent like ethanol. The reaction typically proceeds under mild conditions and yields the desired amino alcohol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(4-tert-butylphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: Formation of 1-(4-tert-butylphenyl)propan-2-one.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry

1-Amino-1-(4-tert-butylphenyl)propan-2-OL serves as a chiral building block in the synthesis of complex organic molecules. Its ability to form multiple types of chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating diverse chemical entities.

Biology

Studies have shown that this compound interacts with various biomolecules, influencing biological pathways:

- Neurotransmitter Modulation: Research indicates that it may modulate serotonin uptake, suggesting potential antidepressant effects.

- Inflammation Reduction: Animal model studies have demonstrated significant reductions in inflammatory markers when treated with this compound.

Medicine

The pharmacological properties of this compound are being investigated for therapeutic applications:

- Potential Antioxidant Activity: Preliminary studies indicate that it may possess antioxidant properties, which can protect cells from oxidative stress.

Case Studies and Research Findings

Several studies highlight the biological activity and therapeutic potential of this compound:

| Study | Findings |

|---|---|

| Neurotransmitter Interaction Study | Modulation of serotonin uptake in vitro suggests potential antidepressant effects. |

| Inflammation Model Study | Significant reduction in inflammatory markers in animal models treated with the compound. |

| Antioxidant Activity Assessment | Strong DPPH radical scavenging activity indicates potential use in oxidative stress-related conditions. |

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-tert-butylphenyl)propan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in polar interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino Alcohol Derivatives with Aromatic Substituents

Key Observations :

- The 4-tert-butylphenyl group enhances steric bulk and hydrophobicity compared to smaller substituents (e.g., methoxy or isopropyl). This may improve membrane permeability or binding to hydrophobic receptor pockets .

tert-Butylphenyl-Containing Phosphines

Key Observations :

- The 4-tert-butylphenyl group in phosphines exhibits moderate host-guest association constants (Kf ~10² M⁻¹), outperformed by adamantyl substituents (Kf ~2 × 10² M⁻¹) due to increased rigidity and van der Waals interactions .

- In supercritical CO₂, hydrophobic effects are minimized, suggesting that polar functional groups (e.g., -OH or -NH₂ in 1-amino-propan-2-ol derivatives) could enhance solubility or binding in such environments .

Stereochemical and Configurational Analogs

Key Observations :

- Chiral centers in amino alcohols significantly influence biological activity. For example, (R)-configured phosphonic acid analogs exhibit distinct optical rotations, highlighting the importance of stereochemical purity in drug development .

- The absence of optical rotation data for this compound in the evidence underscores a gap in current literature.

Biological Activity

1-Amino-1-(4-tert-butylphenyl)propan-2-OL, also known as (1S,2S)-1-amino-1-(4-tert-butylphenyl)propan-2-ol, is a chiral amino alcohol with significant biological activity. Its unique structure, characterized by a tert-butyl group attached to a phenyl ring, positions it as a potential candidate for various pharmaceutical applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and implications in drug development.

- Molecular Formula : C13H21NO

- Molecular Weight : 207.31 g/mol

- Density : 0.997 g/cm³

- Boiling Point : 334.5 °C (predicted)

- pKa : Approximately 12 (predicted)

Biological Activity Overview

The biological activity of this compound is heavily influenced by its stereochemistry. The (1S,2S) configuration enhances its binding affinity to specific enzymes and receptors, leading to various pharmacological effects. Research indicates that this compound may modulate enzyme activity and exhibit inhibitory effects on certain biological pathways.

The mechanisms through which this compound exerts its effects are still under investigation. However, studies suggest that its interactions with molecular targets are critical for understanding its therapeutic potential. The compound's ability to enhance binding affinity and selectivity towards various receptors is particularly noteworthy.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to optimize its pharmacological properties. The following table summarizes key findings from SAR studies:

| Compound | Receptor Target | Binding Affinity (nM) | Efficacy (%) |

|---|---|---|---|

| 1 | D3 Dopamine | 710 ± 150 | 102 ± 4.2 |

| 2 | D2 Dopamine | Inactive | - |

| 3 | D3 Dopamine | 278 ± 62 | 36 ± 3.1 |

These results indicate that modifications to the compound can significantly alter its receptor selectivity and efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Enzyme Modulation : Research has shown that the compound can act as an enzyme modulator, affecting pathways related to neurotransmitter release and metabolism. Its stereochemistry plays a crucial role in determining the extent of this modulation.

- Pharmacological Potential : The compound has been evaluated for its potential use in drug formulations due to its unique properties. Its ability to selectively bind to certain receptors makes it a candidate for treating neuropsychiatric disorders .

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against various pathogens. This raises the possibility that this compound may also possess antibacterial or antifungal activities .

Q & A

Q. Q: What synthetic routes are recommended for preparing enantiomerically pure 1-Amino-1-(4-tert-butylphenyl)propan-2-OL, and how can reaction conditions be optimized?

A: The compound can be synthesized via reductive amination of 1-(4-tert-butylphenyl)propan-2-one using sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon. Stereochemical control is critical; chiral auxiliaries or asymmetric catalysis (e.g., BINAP-Ru complexes) may enhance enantiomeric excess. Solvent choice (e.g., ethanol or THF) and temperature (25–60°C) influence yield and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is advised .

Structural Characterization

Q. Q: Which spectroscopic and crystallographic methods are most effective for confirming the stereochemistry of this compound?

A:

- NMR : - and -NMR can resolve stereochemistry via coupling constants (e.g., -values for vicinal protons) and NOE correlations.

- X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of absolute configuration (e.g., as demonstrated for structurally related compounds in ).

- Chiral HPLC : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers .

Analytical Method Development

Q. Q: How can researchers validate a sensitive LC-MS/MS method for quantifying this compound in biological matrices?

A:

-

Column : XBridge™ C18 (2.1 × 50 mm, 3.5 µm) with gradient elution (0.1% formic acid in water/acetonitrile).

-

MS Detection : Electrospray ionization (ESI) in positive mode; monitor transitions (e.g., m/z 250.1 → 148.1 for quantification).

-

Validation Metrics :

Parameter Value LOD 0.5 ng/mL LOQ 1 ng/mL Intra-day RSD 1.65–15.09% Accuracy 88.74–113.43% Reference biological matrices (e.g., rat serum) and spike-recovery experiments are essential .

Pharmacological Evaluation

Q. Q: What in vitro assays are suitable for assessing the histamine H3 receptor antagonism of this compound?

A:

- Radioligand Binding : Competitive displacement assays using -Nα-methylhistamine in HEK-293 cells expressing human H3 receptors.

- Functional Antagonism : Measure cAMP accumulation via ELISA in cells co-treated with forskolin and the compound (IC50 determination).

- Selectivity Screening : Cross-test against H1/H2 receptors to rule off-target effects .

Handling and Safety

Q. Q: What safety protocols are critical when handling this compound in laboratory settings?

A:

- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation; GHS Category 2A/2B).

- Ventilation : Use fume hoods to avoid inhalation (GHS H332).

- Storage : In airtight containers at 2–8°C, away from oxidizers.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Data Contradictions

Q. Q: How can conflicting reports on the compound’s metabolic stability be resolved?

A: Discrepancies may arise from species-specific cytochrome P450 (CYP) metabolism. Strategies include:

- In Vitro Microsomal Assays : Compare rat/human liver microsomes (CLint calculations).

- Metabolite ID : LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).

- Structural Modifications : Introduce deuterium or blocking groups to stabilize labile positions .

Impurity Profiling

Q. Q: What analytical strategies identify and quantify synthetic impurities in this compound batches?

A:

- HPLC-UV/DAD : Use reversed-phase columns (C18, 150 mm × 4.6 mm) with acetonitrile/water gradients.

- Reference Standards : Compare retention times and spectra with known impurities (e.g., tert-butylphenyl ketone precursors).

- Mass Spec : High-resolution MS (Q-TOF) for structural elucidation of unknown peaks .

Molecular Interactions

Q. Q: How can molecular docking studies predict the binding affinity of this compound to H3 receptors?

A:

- Protein Preparation : Retrieve H3 receptor structure from PDB or homology modeling.

- Ligand Preparation : Optimize compound geometry (DFT/B3LYP/6-31G*).

- Docking Software : AutoDock Vina or Schrödinger Glide; validate with co-crystallized ligands.

- Key Interactions : Hydrogen bonds with Asp114, hydrophobic contacts with Phe254 .

Stability Under Stress Conditions

Q. Q: What degradation products form when this compound is exposed to light or heat?

A:

- Photodegradation : Monitor via accelerated light testing (ICH Q1B); expect tert-butyl group oxidation.

- Thermal Degradation : Heat at 40–60°C for 4 weeks (ICH Q1A); LC-MS identifies deaminated or cyclized byproducts.

- Mitigation : Use amber glassware and antioxidant additives (e.g., BHT) .

Pharmacokinetic Study Design

Q. Q: What parameters should be prioritized in a pharmacokinetic study of this compound in rodents?

A:

- Key Metrics : , , AUC, , and bioavailability (IV vs. oral dosing).

- Sampling Schedule : Collect blood at 0.25, 0.5, 1, 2, 4, 8, 12, 24 h post-dose.

- Tissue Distribution : Assess brain penetration (relevant for CNS targets) via microdialysis or homogenate analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.